molecular formula C7H18ClNO B1202091 (2-Ethoxyethyl)trimethylammonium chloride CAS No. 6343-89-1

(2-Ethoxyethyl)trimethylammonium chloride

Cat. No.: B1202091
CAS No.: 6343-89-1
M. Wt: 167.68 g/mol
InChI Key: OARMJOUSKXVBQH-UHFFFAOYSA-M
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Description

(2-Ethoxyethyl)trimethylammonium chloride is a chemical compound that belongs to the class of quaternary ammonium salts. It is a derivative of choline, an essential nutrient that plays a critical role in various biological processes, including cell membrane structure, neurotransmitter synthesis, and lipid metabolism . This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of choline, ethyl ether, hydrochloride typically involves the reaction of choline with ethyl ether in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Choline} + \text{Ethyl Ether} + \text{HCl} \rightarrow \text{Choline, Ethyl Ether, Hydrochloride} ]

Industrial Production Methods

In industrial settings, the production of choline, ethyl ether, hydrochloride is often carried out using large-scale reactors. The process involves the careful control of temperature, pressure, and reaction time to optimize yield and purity. The use of deep eutectic solvents (DES) such as choline chloride/urea has been explored as an environmentally friendly alternative for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)trimethylammonium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the ethyl ether group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl ether oxides, while substitution reactions can produce a variety of substituted choline derivatives .

Scientific Research Applications

(2-Ethoxyethyl)trimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other quaternary ammonium compounds.

    Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in neurotransmitter synthesis.

    Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems and as a component of dietary supplements.

    Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals

Mechanism of Action

(2-Ethoxyethyl)trimethylammonium chloride exerts its effects primarily through its role as a precursor to acetylcholine, a critical neurotransmitter in the central nervous system. The compound is involved in the synthesis of phosphatidylcholine, which is essential for maintaining cell membrane integrity. The molecular targets include cholinergic receptors and pathways involved in neurotransmission, lipid metabolism, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

    Choline Chloride: A common form of choline used in dietary supplements and animal feed.

    Betaine: A derivative of choline involved in methylation reactions and osmoregulation.

    Phosphatidylcholine: A major phospholipid in cell membranes, derived from choline.

Uniqueness

(2-Ethoxyethyl)trimethylammonium chloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity. Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-ethoxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO.ClH/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARMJOUSKXVBQH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4358-14-9 (Parent)
Record name Ammonium, (2-ethoxyethyl)trimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90979615
Record name 2-Ethoxy-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-89-1
Record name Ammonium, (2-ethoxyethyl)trimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium, chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethoxy-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Ethoxyethyl)trimethylammonium chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/566X5BN8SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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